molecular formula C66H58D10CaF2N4O12 B602577 ortho-Hydroxy Atorvastatin-d5 Calcium Salt CAS No. 265989-47-7

ortho-Hydroxy Atorvastatin-d5 Calcium Salt

Cat. No.: B602577
CAS No.: 265989-47-7
M. Wt: 1199.42
InChI Key:
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Description

Ortho-Hydroxy Atorvastatin-d5 Calcium Salt: is a deuterated form of ortho-hydroxy atorvastatin, a metabolite of atorvastatin. Atorvastatin is a widely used statin medication that inhibits HMG-CoA reductase, an enzyme involved in cholesterol synthesis. The deuterated form is used as an internal standard in mass spectrometry for the quantification of atorvastatin .

Mechanism of Action

Target of Action

Ortho-Hydroxy Atorvastatin-d5 Calcium Salt is a deuterated compound of Ortho-Hydroxy Atorvastatin Calcium Salt . The primary target of this compound is the enzyme HMG-CoA reductase , which plays a crucial role in the mevalonate pathway of cholesterol synthesis .

Mode of Action

This compound, like Atorvastatin, is a competitive inhibitor of the enzyme HMG-CoA reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . By inhibiting this enzyme, the compound effectively reduces the endogenous production of cholesterol in the liver .

Biochemical Pathways

The inhibition of HMG-CoA reductase leads to a decrease in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . This results in a reduction of abnormal cholesterol and lipid levels, ultimately reducing the risk of cardiovascular disease .

Pharmacokinetics

This compound is formed from Atorvastatin by the cytochrome P450 (CYP) isoform CYP3A4 It is known that deuterium substitution can potentially affect a drug’s pharmacokinetics and metabolic profile .

Result of Action

The primary result of the action of this compound is a significant reduction in the levels of cholesterol, LDL, and VLDL . This leads to a decreased risk of developing cardiovascular diseases, such as myocardial infarction and stroke .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same CYP3A4 enzyme could potentially affect the metabolism of this compound . .

Biochemical Analysis

Biochemical Properties

Ortho-Hydroxy Atorvastatin-d5 Calcium Salt plays a significant role in biochemical reactions by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This enzyme is crucial in the mevalonate pathway, which is responsible for the synthesis of cholesterol. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver. The compound interacts with various biomolecules, including lipoproteins and other enzymes involved in lipid metabolism .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to reduce the levels of low-density lipoprotein cholesterol in hepatocytes, thereby decreasing the risk of atherosclerosis. Additionally, this compound affects the expression of genes involved in lipid metabolism and inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, thereby inhibiting its activity. This inhibition leads to a decrease in the synthesis of mevalonate, a precursor of cholesterol. The compound also affects the expression of genes involved in cholesterol synthesis and uptake, further reducing cholesterol levels in the liver .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions, but its activity may decrease over prolonged periods. Studies have shown that the compound maintains its inhibitory effects on 3-hydroxy-3-methylglutaryl-coenzyme A reductase for several hours in vitro. Long-term effects on cellular function include sustained reductions in cholesterol synthesis and alterations in gene expression related to lipid metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces cholesterol levels without causing significant adverse effects. At higher doses, it may lead to toxic effects, including liver damage and muscle toxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no further reduction in cholesterol levels is achieved .

Metabolic Pathways

This compound is involved in the mevalonate pathway, where it inhibits the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This inhibition leads to a decrease in the synthesis of mevalonate and subsequent cholesterol production. The compound also interacts with other enzymes and cofactors involved in lipid metabolism, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake into hepatocytes. The compound’s localization and accumulation within the liver are crucial for its efficacy in reducing cholesterol levels .

Subcellular Localization

This compound is primarily localized in the endoplasmic reticulum of hepatocytes, where it exerts its inhibitory effects on 3-hydroxy-3-methylglutaryl-coenzyme A reductase. The compound’s activity is influenced by post-translational modifications and targeting signals that direct it to specific compartments within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ortho-hydroxy atorvastatin-d5 calcium salt involves multiple steps, including the introduction of deuterium atoms. The process typically starts with the synthesis of atorvastatin, followed by hydroxylation at the ortho position and subsequent deuteration. The final step involves the formation of the calcium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ortho-hydroxy atorvastatin-d5 calcium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of atorvastatin, such as ketones, alcohols, and substituted compounds .

Scientific Research Applications

Ortho-hydroxy atorvastatin-d5 calcium salt is used extensively in scientific research, including:

Comparison with Similar Compounds

    Atorvastatin Calcium Salt: The parent compound used to lower cholesterol levels.

    Para-Hydroxy Atorvastatin Calcium Salt: Another metabolite of atorvastatin with similar properties.

    Di(2-Hydroxy Atorvastatin-d5) Calcium Salt: A deuterated form with two hydroxyl groups

Uniqueness: Ortho-hydroxy atorvastatin-d5 calcium salt is unique due to its deuterated form, which provides enhanced stability and accuracy in mass spectrometry analyses. This makes it an invaluable tool in pharmacokinetic and pharmacodynamic studies .

Properties

CAS No.

265989-47-7

Molecular Formula

C66H58D10CaF2N4O12

Molecular Weight

1199.42

Appearance

Off white solid

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

214217-86-6 (unlabelled)

tag

Atorvastatin Impurities

Origin of Product

United States

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